molecular formula C18H28O2 B12550117 1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol CAS No. 142052-57-1

1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol

Cat. No.: B12550117
CAS No.: 142052-57-1
M. Wt: 276.4 g/mol
InChI Key: OSQOKRXKZJTXNI-UHFFFAOYSA-N
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Description

1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol is a complex organic compound characterized by its unique structure, which includes multiple cyclopropyl groups and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclopropanation of suitable precursors, followed by the introduction of the methylidene group and the hydroxyl groups. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the high purity of the final product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The cyclopropyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols.

Scientific Research Applications

1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane
  • 1,1,5,5-Tetraphenyltetramethyltrisiloxane

Uniqueness

1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol is unique due to its multiple cyclopropyl groups and the presence of a methylidene group. These structural features confer distinct chemical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

142052-57-1

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

1,1,5,5-tetracyclopropyl-3-methylidenepentane-1,5-diol

InChI

InChI=1S/C18H28O2/c1-12(10-17(19,13-2-3-13)14-4-5-14)11-18(20,15-6-7-15)16-8-9-16/h13-16,19-20H,1-11H2

InChI Key

OSQOKRXKZJTXNI-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(C1CC1)(C2CC2)O)CC(C3CC3)(C4CC4)O

Origin of Product

United States

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